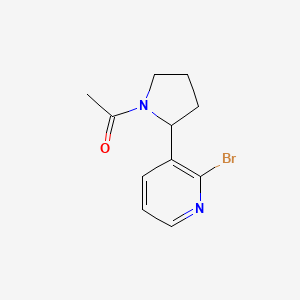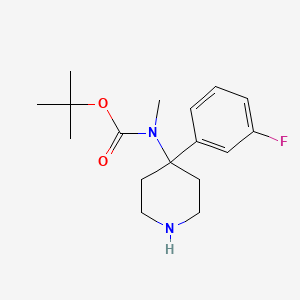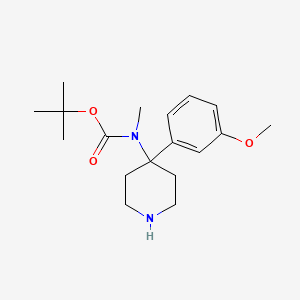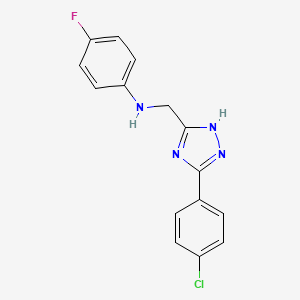
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a triazole ring, and a 4-fluoroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline typically involves multiple steps. One common route starts with the preparation of the triazole ring, followed by the introduction of the 4-chlorophenyl group and the 4-fluoroaniline moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper complexes. The final product is usually purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.
化学反応の分析
Types of Reactions
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline involves its interaction with specific molecular targets. The triazole ring and the aromatic groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group and has a similar heterocyclic structure.
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-fluoroaniline: This compound also contains the 4-chlorophenyl and 4-fluoroaniline moieties but has an oxadiazole ring instead of a triazole ring.
Uniqueness
N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline is unique due to the specific combination of its functional groups and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H12ClFN4 |
|---|---|
分子量 |
302.73 g/mol |
IUPAC名 |
N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H12ClFN4/c16-11-3-1-10(2-4-11)15-19-14(20-21-15)9-18-13-7-5-12(17)6-8-13/h1-8,18H,9H2,(H,19,20,21) |
InChIキー |
NVLDZGMNTGVYNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


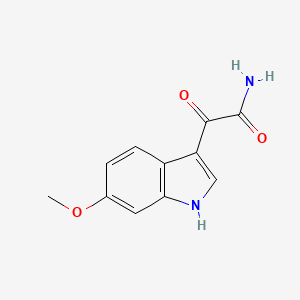
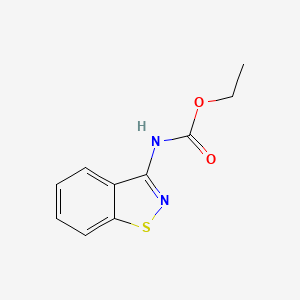
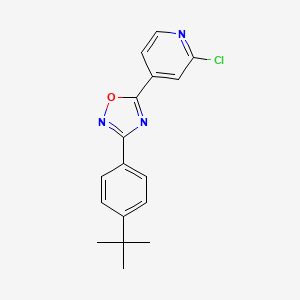

![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
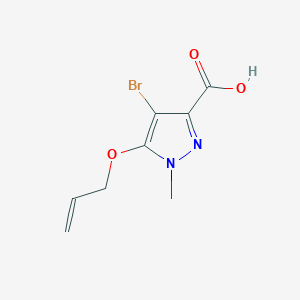
![2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B11814865.png)

